N-[4-(acetylamino)phenyl]-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide - 1040661-73-1

N-[4-(acetylamino)phenyl]-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide

Catalog Number: EVT-3213499
CAS Number: 1040661-73-1
Molecular Formula: C24H22N4O3S2
Molecular Weight: 478.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-Methyl-6-phenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin- 4(1H)-one

  • Compound Description: This compound serves as a crucial starting material for synthesizing various 6-phenyl-thieno[3,2-d]pyrimidine derivatives with potential antitumor activity. []
  • Relevance: This compound shares the core thieno[3,2-d]pyrimidine scaffold with N-[4-(acetylamino)phenyl]-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide. The key structural difference lies in the substituents attached to this core structure. [] (https://www.semanticscholar.org/paper/4a01ec6a5ef4853c6f9c36419dc911dc3b71d59b)

4-chloro-3-methyl-6-phenyl-thieno[3,2-d]pyrimidine-2(3H)-thione

  • Compound Description: This compound is a key intermediate synthesized from 3-Methyl-6-phenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin- 4(1H)-one and used to generate further diversely substituted thieno[3,2-d]pyrimidine derivatives. []
  • Relevance: This compound maintains the core thieno[3,2-d]pyrimidine structure found in N-[4-(acetylamino)phenyl]-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide. The variations occur in the substituents attached at positions 3, 4, and 7. [] (https://www.semanticscholar.org/paper/4a01ec6a5ef4853c6f9c36419dc911dc3b71d59b)

N-{4-[(3-methyl-4-oxo-6-phenyl-3H,4H--thieno[3,2-d]pyrimidin-2-yl)-amino]phenyl}-methanesulfonamide (Compound 18)

  • Compound Description: This compound emerged as one of the most potent antitumor agents within its series. Its activity is comparable to that of doxorubicin against various human cancer cell lines. []
  • Relevance: This compound, like N-[4-(acetylamino)phenyl]-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide, belongs to the thieno[3,2-d]pyrimidine class and possesses a phenyl group at position 6 of the core structure. The differences lie in the substituents present at positions 2 and 3 of the thieno[3,2-d]pyrimidine ring. [] (https://www.semanticscholar.org/paper/4a01ec6a5ef4853c6f9c36419dc911dc3b71d59b)

(R)-N-(1-(3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)ethyl)-2-(4-fluoro-3-(trifluoromethyl)phenyl)-N-(pyridin-3-ylmethyl)acetamide (NBI-74330)

  • Compound Description: NBI-74330 is a potent and selective antagonist of the CXC chemokine receptor 3 (CXCR3). It demonstrates high affinity for CXCR3, effectively inhibiting the binding of chemokine ligands and blocking downstream signaling events like calcium mobilization and chemotaxis. This compound is notable for its selectivity towards CXCR3, exhibiting minimal interaction with other chemokine receptors or G-protein-coupled receptors. [, ]
  • Relevance: While NBI-74330 and N-[4-(acetylamino)phenyl]-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide belong to different chemical classes (pyrido[2,3-d]pyrimidine vs. thieno[3,2-d]pyrimidine), both demonstrate biological activity and share some structural similarities. They both possess an aryl substituent at a similar position relative to their respective heterocyclic cores. Additionally, both compounds feature an acetamide moiety, albeit with different substitution patterns. These structural commonalities might contribute to their interactions with biological targets, despite their distinct chemical classes. [, ] (https://www.semanticscholar.org/paper/6315bbc2a01b5ce30a45e45752f39aa616217b79, https://www.semanticscholar.org/paper/216c075dde3cebdc02b90a0e180a235716dad4a4)

(R)-N-{1-[3-(4-Ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl}-N-pyridin-3-yl-methyl-2-(4-trifluoromethoxy-phenyl)-acetamide (AMG 487)

  • Compound Description: AMG 487 is another potent and selective CXCR3 antagonist, similar to NBI-74330. It exhibits a unique pharmacokinetic profile in humans, characterized by dose- and time-dependent behavior upon multiple oral administrations. This unusual pharmacokinetic profile is attributed to its metabolism by CYP3A, resulting in the formation of an inhibitory metabolite (M2) that affects its own clearance. []
  • Relevance: AMG 487 and NBI-74330 belong to the same pyrido[2,3-d]pyrimidine class and share significant structural similarities, which explains their shared CXCR3 antagonist activity. The primary structural difference lies in the substitution pattern on the phenyl ring attached to the acetamide moiety. These compounds highlight how subtle structural modifications can impact pharmacokinetic properties while maintaining biological activity. [, , ] (https://www.semanticscholar.org/paper/050a0ddda717135fa2c6480657993fa86a2f19c2, https://www.semanticscholar.org/paper/6315bbc2a01b5ce30a45e45752f39aa616217b79, https://www.semanticscholar.org/paper/216c075dde3cebdc02b90a0e180a235716dad4a4)

Properties

CAS Number

1040661-73-1

Product Name

N-[4-(acetylamino)phenyl]-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide

IUPAC Name

N-(4-acetamidophenyl)-2-(3-ethyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide

Molecular Formula

C24H22N4O3S2

Molecular Weight

478.6 g/mol

InChI

InChI=1S/C24H22N4O3S2/c1-3-28-23(31)22-21(19(13-32-22)16-7-5-4-6-8-16)27-24(28)33-14-20(30)26-18-11-9-17(10-12-18)25-15(2)29/h4-13H,3,14H2,1-2H3,(H,25,29)(H,26,30)

InChI Key

LVTLGVJBENWHLS-UHFFFAOYSA-N

SMILES

CCN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=C(C=C4)NC(=O)C

Canonical SMILES

CCN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=C(C=C4)NC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.